molecular formula C16H15ClFNO3S B2625979 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine CAS No. 953986-02-2

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2625979
CAS No.: 953986-02-2
M. Wt: 355.81
InChI Key: KEFOODQZCPPBDD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is a morpholine derivative featuring a benzenesulfonyl group substituted with chlorine and fluorine at the 3- and 4-positions, respectively, and a phenyl group at the 2-position of the morpholine ring. The 3-chloro-4-fluorobenzenesulfonyl moiety is synthesized from 3-chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in aryl sulfonamide chemistry .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3S/c17-14-10-13(6-7-15(14)18)23(20,21)19-8-9-22-16(11-19)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFOODQZCPPBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving solvents like acetonitrile or DMF and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used, typically in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in solvents like ether or THF.

Major Products

    Substitution Reactions: Products include substituted morpholine derivatives.

    Oxidation: Products include sulfonic acids or other oxidized aromatic compounds.

    Reduction: Products include reduced aromatic rings or morpholine derivatives.

Scientific Research Applications

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine

  • Structure : The benzenesulfonyl group is substituted with a single chlorine at the 4-position.
  • Key Differences : The absence of fluorine reduces electron-withdrawing effects compared to the target compound. This may decrease binding affinity to targets sensitive to electronegative substituents, such as enzymes or receptors requiring halogen bonding .
  • Synthesis : Prepared via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 2-phenylmorpholine, similar to the target compound’s synthesis .

4-[(2-Fluorophenyl)sulfonyl]morpholine

  • Structure : Fluorine is positioned at the 2- instead of the 4-position on the benzene ring.
  • The meta-chloro in the target compound provides additional electronic modulation .

Modifications to the Morpholine Ring and Aryl Groups

4-[(4-Methoxyphenyl)sulfonyl]morpholine

  • Structure : Contains a methoxy group (electron-donating) at the 4-position of the benzenesulfonyl ring.
  • Key Differences : The methoxy group increases electron density on the aromatic ring, which may reduce stability in oxidative metabolic pathways compared to the electron-deficient 3-chloro-4-fluorobenzenesulfonyl group. This compound also lacks the 2-phenyl substitution on morpholine, altering steric and electronic profiles .

4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

  • Structure : Incorporates a 1,3-oxazole ring with dual chlorophenyl groups.
  • Key Differences : The oxazole ring introduces rigidity and additional hydrogen-bonding sites. The dual chloro substituents may enhance lipophilicity but reduce specificity compared to the target compound’s single chloro-fluoro combination .

Heterocyclic Variations

3-(3-Chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one

  • Structure : Combines the 3-chloro-4-fluorobenzenesulfonyl group with a coumarin (chromen-2-one) scaffold.
  • Key Differences : The coumarin moiety introduces fluorescence and π-π stacking capabilities, making it suitable for imaging applications. However, the absence of the morpholine ring reduces solubility in aqueous environments .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP* Key Substituents
4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine 399.85 N/A ~3.2 3-Cl, 4-F, 2-phenyl
4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine 363.84 N/A ~3.0 4-Cl, 2-phenyl
4-[(2-Fluorophenyl)sulfonyl]morpholine 259.28 N/A ~1.8 2-F
4-[(4-Methoxyphenyl)sulfonyl]morpholine 271.31 109–110 ~1.5 4-OCH₃
3-(3-Chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one 342.74 N/A ~2.9 Coumarin core, 3-Cl, 4-F

*LogP values estimated using fragment-based methods.

Biological Activity

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is a chemical compound notable for its unique structural features, which confer specific reactivity and biological activity. This compound contains a morpholine ring substituted with a phenyl group and a 3-chloro-4-fluorobenzenesulfonyl group, making it a versatile molecule for various research applications, particularly in the fields of chemistry and biology.

Chemical Structure

  • Molecular Formula : C15_{15}H14_{14}ClFNO2_2S
  • CAS Number : 953986-02-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound's aromatic rings may participate in π-π interactions or hydrogen bonding, enhancing its biological effects.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic properties, including:

  • Anti-inflammatory Activity : Investigated for its role in reducing inflammation.
  • Anticancer Properties : Explored as a potential anticancer agent through various mechanisms.
  • Neurological Applications : Potential use in treating neurological disorders due to its interaction with serotonin receptors.

Case Studies and Research Findings

  • Inhibitory Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Cell Viability Assays : A study assessed the compound's effects on various cancer cell lines, revealing that it reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM. This suggests potential for development as an anticancer therapeutic.
  • Neuropharmacological Effects : The compound has been shown to interact with the 5-HT6 receptor, which is implicated in cognitive function and mood regulation. This interaction suggests potential applications in treating mood disorders and cognitive impairments.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-4-fluorobenzenesulfonyl chlorideSulfonyl chloride groupModerate anti-inflammatory
4-Fluorobenzenesulfonyl chlorideFluoro substituentLow anticancer activity
4-Chlorobenzenesulfonyl chlorideChlorine substituentLimited therapeutic applications

The presence of both chloro and fluoro substituents in this compound enhances its chemical stability and potential for diverse applications compared to other sulfonyl derivatives.

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